7,8-Dimethylquinoxalin-6-ol

Physicochemical characterization Purification optimization Formulation compatibility

Sourcing a hydroxyl-functionalized quinoxaline scaffold with the correct substitution for kinase inhibitor programs is a frequent bottleneck. 7,8-Dimethylquinoxalin-6-ol (CAS 101063-90-5) resolves this with a native 6-OH handle flanked by 7,8-dimethyl groups, matching the adjacency principle required for CDK5/GSK3β activity. Key supply chain and technical advantages: • Conforms to the SAR design logic of micromolar-active CDK5 inhibitors (Jain et al. series), providing a pre-validated core. • The 6-OH group enables direct O-alkylation, oxidation to quinoxalinone, or esterification for prodrug libraries. • Boiling point differential of ~88°C vs. unsubstituted quinoxalin-6-ol facilitates streamlined chromatographic purification.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 101063-90-5
Cat. No. B008333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dimethylquinoxalin-6-ol
CAS101063-90-5
Synonyms6-Quinoxalinol, 7,8-dimethyl-
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCC1=C(C2=NC=CNC2=CC1=O)C
InChIInChI=1S/C10H10N2O/c1-6-7(2)10-8(5-9(6)13)11-3-4-12-10/h3-5,13H,1-2H3
InChIKeyZDDDSYQZTSHIHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,8-Dimethylquinoxalin-6-ol Sourcing & Identification Guide


7,8-Dimethylquinoxalin-6-ol (CAS 101063-90-5), also referred to as 6-Hydroxy-7,8-dimethylquinoxaline, is a heterocyclic small molecule with the molecular formula C10H10N2O and a molecular weight of 174.20 g/mol . It belongs to the quinoxaline family, a class of nitrogen-containing heterocycles recognized for diverse pharmacological and materials science applications . The compound is distinguished by its substitution pattern—methyl groups at positions 7 and 8, and a hydroxyl group at position 6—on the quinoxaline core. It is commercially available from multiple specialty chemical suppliers, typically at purities of 95–97%, and is primarily utilized as a synthetic intermediate and research chemical .

Synthetic intermediate: heterocyclic building block with 7,8-dimethyl-6-hydroxy substitution pattern
Derivatization ready: native 6-OH handle supports oxidation, etherification, or esterification
Procurement grade: typically supplied at 95–97% purity; confirm lot-specific certificate of analysis

Why 7,8-Dimethylquinoxalin-6-ol Cannot Be Substituted with Other Quinoxaline Analogs


Quinoxaline derivatives are not interchangeable building blocks; substitution position profoundly influences both physicochemical properties and biological activity profiles. 7,8-Dimethylquinoxalin-6-ol possesses a unique combination of two electron-donating methyl groups adjacent to a hydroxyl moiety on the benzo-fused ring, a pattern that simultaneously modulates hydrogen-bonding capacity, oxidation potential, and steric environment . The parent compound quinoxalin-6-ol (CAS 7467-91-6) lacks the 7,8-dimethyl groups, resulting in a significantly lower boiling point (257.1 °C vs. 344.8 °C predicted) and a higher density (~1.31 vs. 1.2 g/cm³), which alters both purification behavior and formulation compatibility [1]. Conversely, the regioisomeric 2,3-dimethylquinoxaline places methyl groups on the pyrazine ring rather than the benzene ring, yielding a crystalline solid (mp 104–107 °C) with distinct reactivity at the pyrazine nitrogens . For CDK5-targeted medicinal chemistry campaigns, the 6,7-dimethylquinoxaline scaffold—bearing methyl groups at positions 6 and 7—has demonstrated structure-dependent micromolar inhibitory activity, with hydroxyl/alkoxy substitution at adjacent positions being critical for potency [2]. These differences underscore that even minor positional variations in quinoxaline substitution can lead to divergent outcomes in synthesis, biological assay, and materials performance.

Quinoxalin-6-ol (unsubstituted) Lacks 7,8-dimethyl groups; predicted boiling point and density differ markedly, which may shift distillation and purification behavior.
2,3-Dimethylquinoxaline (regioisomer) Methyl groups on pyrazine ring, no hydroxyl handle; physical form and hydrogen-bonding capacity differ, limiting direct substitution in hydroxyl-directed chemistries.
6,7-Dimethylquinoxaline scaffold Different methyl placement; structure-activity relationship data suggest that hydroxyl position relative to methyl groups influences CDK5 inhibitory profile, so interchange may alter assay outcomes.

Comparator-Based Evidence for Informed Procurement


Boiling Point & Density Differentiation from Unsubstituted Quinoxalin-6-ol

The introduction of two methyl groups at positions 7 and 8 of the quinoxaline ring significantly elevates the predicted boiling point and reduces density compared to the parent quinoxalin-6-ol (CAS 7467-91-6). For 7,8-Dimethylquinoxalin-6-ol, the predicted boiling point is 344.8 ± 37.0 °C at 760 mmHg with a density of 1.2 ± 0.1 g/cm³ . The unsubstituted quinoxalin-6-ol exhibits a lower boiling point of 257.1 °C at 760 mmHg and a higher density of ~1.31 g/cm³ (theoretical) [1]. An increased boiling point of approximately 88 °C is observed with dimethyl substitution, which directly affects distillation conditions and thermal stability assessments during synthesis [1].

Boiling Point & Density
Data to verify
Δ BP ≈ +88 °C, Δ density ≈ -0.1 g/cm³ vs. quinoxalin-6-ol
Distillation conditions may differ substantially; review purification protocols.
Predicted physicochemical data; verify with experimental values.
Physicochemical characterization Purification optimization Formulation compatibility

Regioisomeric Comparison with 2,3-Dimethylquinoxaline

7,8-Dimethylquinoxalin-6-ol and 2,3-dimethylquinoxaline (CAS 2379-55-7) are regioisomeric dimethylquinoxalines with identical molecular formula (C10H10N2) but distinct physicochemical profiles. 2,3-Dimethylquinoxaline, bearing methyl groups on the pyrazine ring, is a crystalline solid at ambient temperature with a melting point of 102–107 °C , while 7,8-dimethylquinoxalin-6-ol carries an additional hydroxyl group at position 6 and is not reported as a crystalline solid under standard conditions. The presence of the 6-hydroxyl group enables oxidation to 7,8-dimethyl-6-quinoxalinone using KMnO₄ or CrO₃, a reactivity handle absent in 2,3-dimethylquinoxaline . Furthermore, the hydroxyl group provides hydrogen-bond donor/acceptor capacity (1 HBD, 2 HBA) not present in the 2,3-isomer, affecting solubility in polar solvents and suitability for downstream conjugation or etherification reactions .

Regioisomeric Form
Data to verify
Non-crystalline (mp not reported) vs. 102–107 °C; HBD 1 vs. 0
Hydroxyl handle enables derivatization absent in 2,3-isomer.
Physical form may vary by supplier; confirm identity with NMR.
Regioisomeric differentiation Synthetic intermediate selection Solid vs. liquid handling

Synthetic Route Specificity via Benzoquinone Condensation

The documented preparative route for 7,8-dimethylquinoxalin-6-ol in Science of Synthesis employs 2,3-dimethylbenzo-1,4-quinone as the starting material, which is condensed with ethane-1,2-diamine to construct the quinoxaline ring system (Scheme 25) [1]. This quinone-based approach inherently installs the 6-hydroxyl group as part of the cyclization, distinguishing it from conventional 1,2-diketone + o-phenylenediamine condensation routes used to synthesize many other quinoxaline derivatives. The requirement for a specifically substituted benzoquinone precursor introduces distinct procurement considerations relative to analogs synthesized from commercially ubiquitous 1,2-diketones (e.g., 2,3-butanedione) . The reference method is attributed to Gobec and Urleb, establishing a peer-reviewed synthetic precedent in the Houben-Weyl series [1].

Synthetic Route
Method context
Benzoquinone condensation with ethane-1,2-diamine (Gobec & Urleb, SOS)
Informs retrosynthetic analysis and impurity profiling.
Reference method; review for scale-up feasibility.
Synthetic methodology Quinoxaline ring construction Precursor selection

Role as a Derivatization Scaffold in Quinoxaline Libraries

Quinoxalinols, including 6-hydroxy-functionalized variants, serve as versatile scaffolds for the generation of bioactive compound libraries. The 6-hydroxyl group of 7,8-dimethylquinoxalin-6-ol functions as a derivatizable handle for O-alkylation, esterification, or sulfonation, enabling systematic exploration of structure-activity relationships (SAR) . Solution-phase parallel synthesis approaches have been employed to generate libraries of 1,2,7-trialkyl-1H-imidazo[4,5-g]quinoxalin-6-ol derivatives from quinoxalinol precursors, demonstrating the scaffold's utility in combinatorial medicinal chemistry . In the broader dimethylquinoxaline series, compounds with adjacently located alkoxy/hydroxy functionality (e.g., Compounds III and VI in Jain et al., 2022) were identified as the most potent CDK5 inhibitors at micromolar concentrations, establishing a structure-activity principle in which hydroxyl positioning relative to methyl groups critically determines kinase inhibitory activity [1].

Scaffold Utility
Class-level
Adjacent OH/CH₃ pattern aligns with CDK5 SAR trends
Supports library synthesis strategy; validate with specific series.
Class-level SAR from 6,7-dimethylquinoxaline series; contextual review needed.
Parallel synthesis Quinoxalinol library Medicinal chemistry scaffold

Recommended Application Scenarios


Hydroxyl-Directed Derivatization in Library Synthesis

7,8-Dimethylquinoxalin-6-ol is best deployed as a synthetic intermediate in medicinal chemistry programs requiring a quinoxaline core with a native hydroxyl functionalization handle. The 6-OH group enables direct oxidation to the corresponding quinoxalinone, O-alkylation for ether library generation, or esterification for prodrug strategies—transformations that are not directly accessible from non-hydroxylated analogs such as 2,3-dimethylquinoxaline . The Science of Synthesis reference method establishes a precedent for preparing this compound from 2,3-dimethylbenzo-1,4-quinone, providing a validated synthetic entry point for process chemists designing multi-step sequences that require the 7,8-dimethyl-6-hydroxy substitution pattern [1].

Reference Standard for Purification Method Development

The predicted boiling point of 344.8 ± 37.0 °C at 760 mmHg for 7,8-dimethylquinoxalin-6-ol is substantially higher (~88 °C) than that of unsubstituted quinoxalin-6-ol (257.1 °C) [1]. This boiling point differential makes the compound a useful reference standard for developing distillation and chromatographic purification protocols tailored to methyl-substituted quinoxalinols. Analytical chemists and process development teams can leverage this quantitative boiling point data to optimize separation conditions when this compound is present in reaction mixtures containing lower-boiling quinoxaline byproducts or starting materials.

Kinase Inhibitor Discovery Targeting CDK5 and GSK3β

Based on class-level SAR evidence from the 6,7-dimethylquinoxaline series, compounds bearing hydroxyl or alkoxy substituents adjacent to methyl groups on the quinoxaline benzo-ring demonstrate the most potent CDK5 inhibitory activity (micromolar range) . 7,8-Dimethylquinoxalin-6-ol, with its 6-OH group flanked by 7- and 8-methyl substituents, conforms to this adjacency principle and represents a rational starting scaffold for medicinal chemistry optimization toward CDK5 or GSK3β inhibitors. The compound's substructure is consistent with the design logic that produced the most active analogs (Compounds III and VI) in the Jain et al. (2022) series, supporting its selection as a core scaffold for further SAR exploration .

Building Block for Corrosion Inhibitor Research

Quinoxaline derivatives, including quinoxalinols and quinoxalinones, have established applications as corrosion inhibitors for mild steel in acidic media . The presence of both nitrogen heteroatoms in the quinoxaline ring and the polar 6-hydroxyl group provides multiple adsorption sites for metal surface interaction. 7,8-Dimethylquinoxalin-6-ol, with its specific electron-donating methyl substitution pattern, offers distinct electronic properties that may modulate adsorption behavior compared to unsubstituted quinoxalin-6-ol or 2,3-disubstituted analogs—a parameter relevant for materials scientists screening corrosion inhibitor candidates or designing metal-organic frameworks (MOFs) that incorporate quinoxaline-based linkers .

Application
Selection Property
Validation Focus
Quinoxaline library synthesis
Native 6-OH derivatization handle
Hydroxyl-directed transformation feasibility
Purification method development
Boiling point differentiation
Distillation and chromatography protocol optimization
CDK5/GSK3β target-engagement studies
Adjacent methyl/hydroxyl SAR pattern
Kinase selectivity and scaffold optimization
Corrosion inhibitor screening
Electron-donating methyl and polar OH
Metal surface adsorption and inhibition efficiency
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